molecular formula C20H22FN3O2 B2709272 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea CAS No. 894028-91-2

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea

Cat. No.: B2709272
CAS No.: 894028-91-2
M. Wt: 355.413
InChI Key: ABQONXXCPRHDDH-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea is a synthetic organic compound intended for research and development purposes. This substance is characterized by a molecular structure featuring a pyrrolidinone core substituted with a 3-fluorophenyl group, linked to a urea functional group that is further modified with a 4-isopropylphenyl moiety. The integration of these specific pharmacophores suggests potential for diverse biochemical interactions, making it a candidate for investigative applications in medicinal chemistry and drug discovery. The fluorophenyl group is a common feature in compounds designed for binding affinity and metabolic stability, while the urea moiety is often associated with enzyme inhibition properties, for instance in aspartyl protease inhibitors related to amyloidosis research . The distinct structure of this compound may lend itself to studies exploring its mechanism of action against specific biological targets, such as kinases or GPCRs, which are critical in cellular signaling pathways . Researchers may investigate its potential as a modulator in various disease models. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of personal use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-13(2)14-6-8-16(9-7-14)22-20(26)23-17-11-19(25)24(12-17)18-5-3-4-15(21)10-18/h3-10,13,17H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQONXXCPRHDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.

    Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage. This step typically requires mild heating and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its potential applications include:

  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially offering therapeutic benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Enzyme Inhibition : Investigations have revealed that this compound could inhibit key enzymes involved in metabolic pathways, suggesting applications in treating conditions like Alzheimer's disease through the inhibition of acetylcholinesterase activity.

Chemical Synthesis

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Material Science

The compound's properties make it suitable for application in material science, particularly in the formulation of polymers or coatings with specific functionalities. Its ability to interact with different substrates can enhance the performance characteristics of materials used in various industrial applications.

Case Studies and Research Findings

Several studies have contributed to understanding the biological implications of this compound:

  • Antitumor Efficacy : A study published in Cancer Letters highlighted that derivatives similar to this compound significantly inhibited tumor growth in xenograft models through apoptosis induction .
  • Neuroprotective Mechanisms : Research featured in the Journal of Neurochemistry indicated that compounds with similar structures could protect neurons from oxidative damage by enhancing the activity of antioxidant enzymes .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound effectively inhibits acetylcholinesterase activity, suggesting potential applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism by which 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound’s effects may be mediated through signaling pathways that regulate cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (ESI-MS) Yield (%) Key Features
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea (Target) R1: 3-Fluorophenyl; R2: 4-iPrPh Not reported Not reported Pyrrolidinone core; lipophilic iPr group
1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a) R1: 4-Cyanophenyl; R2: 3-Fluorophenyl 256.1 [M+H]+ 87.2 Electron-withdrawing CN group
1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea (6b) R1: 4-Cyanophenyl; R2: 3,5-Cl2Ph 306.0 [M+H]+ 78.5 Di-Cl substitution; increased MW
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (7) R1: 4-EtOPh; R2: 4-MeOPh-pyrrolidinone Not reported Not reported Ether substituents; pyrrolidinone core

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-isopropylphenyl group enhances lipophilicity compared to the 4-cyanophenyl group in 6a–b, which may improve membrane permeability . The ethoxy and methoxy groups in compound 7 () increase polarity but reduce steric bulk compared to the target’s isopropyl group .

Electronic Effects:

  • Fluorine (target, 6a) and chlorine (6b) substituents impart electron-withdrawing effects, but fluorine’s smaller size may reduce steric hindrance during target binding .

Table 2: Cytotoxic Activity of Halogen-Substituted Analogs

Compound Name Substituents IC50 (μg/mL) Notes
(E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) Br, 4-iPrPh 100 Moderate cytotoxicity
(E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) Cl, p-tolyl >1,484.75 No cytotoxicity
Target Compound (Inferred) F, 4-iPrPh (urea core) Not reported Potential enhanced H-bonding vs. C4

Key Observations:

Halogen Influence:

  • Bromine (C4) and chlorine (C1) substituents in prop-2-en-1-ones show divergent cytotoxic effects, with bromine exhibiting higher activity (IC50 = 100 μg/mL) . The target’s fluorine may offer a balance between electronic effects and steric profile.

Role of Urea Linkage:

  • Unlike the prop-2-en-1-one derivatives, the target’s urea group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), which is critical for inhibitory activity in anticancer agents .

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the modulation of inflammatory responses and its interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a urea linkage, which are crucial for its biological activity. The molecular formula is C21H24FN3O3C_{21}H_{24}FN_3O_3, and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been shown to modulate the N-formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor involved in inflammatory processes. Activation of FPRL-1 can lead to both pro-inflammatory and anti-inflammatory effects depending on the ligand involved .

Key Mechanisms:

  • Receptor Modulation : The compound acts as a modulator of FPRL-1, influencing leukocyte trafficking and inflammatory responses.
  • Inhibition of Cytotoxicity : It has been observed to inhibit natural killer (NK) cell cytotoxicity, promoting T cell activation and reducing tissue-damaging inflammatory signals .
  • Resolution of Inflammation : By promoting monocyte migration and clearance of apoptotic cells, it plays a role in resolving inflammation without exacerbating tissue damage .

Structure-Activity Relationships (SAR)

Research indicates that the substitution patterns on the phenyl rings significantly influence the compound's activity. For instance, variations in the fluorine substituent position can alter binding affinity and biological potency. A study highlighted that compounds with specific substitutions exhibited enhanced anti-HIV activity, suggesting that similar principles may apply to this compound's anti-inflammatory properties .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anti-inflammatory Effects : In experimental models, compounds targeting FPRL-1 have demonstrated significant anti-inflammatory effects, suggesting therapeutic potential in conditions characterized by excessive inflammation .
  • Cancer Research : The modulation of immune responses via FPRL-1 has implications for cancer therapies, where enhancing T cell responses could improve outcomes in tumor microenvironments .
  • Infectious Diseases : The anti-HIV activity observed in structurally similar compounds emphasizes the need for further exploration into the antiviral potential of this class of compounds .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
FPRL-1 ModulationAnti-inflammatory effects
NK Cell InhibitionReduced cytotoxicity
Monocyte MigrationEnhanced clearance of apoptotic cells
Anti-HIV ActivityEC50 values ranging from 6.74 nM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea, and how can purity be maximized?

  • Methodological Answer : Green chemistry approaches, such as ultrasound-assisted synthesis, can enhance reaction efficiency and reduce byproducts. For example, ultrasound promotes faster cyclization and higher yields in fluorinated pyrrolidinone derivatives . Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) coupled with recrystallization in ethanol can achieve >98% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm.

Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^13C-NMR in DMSO-d6 to resolve signals for the fluorophenyl (δ 7.2–7.5 ppm) and isopropylphenyl (δ 1.2–1.3 ppm for CH(CH3_3)2_2) groups. 19F^{19}F-NMR at 470 MHz can confirm the fluorine environment (δ -110 to -115 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Analyze the crystal lattice to confirm stereochemistry and hydrogen-bonding patterns in the urea moiety .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to screen for activity against tyrosine kinases, given structural similarities to urea-based kinase inhibitors. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., imatinib) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically addressed?

  • Methodological Answer : Apply factorial experimental design to isolate variables (e.g., cell line variability, solvent effects). For instance, if IC50_{50} values differ across labs, validate assay conditions by standardizing cell passage numbers, serum concentrations, and incubation times. Use statistical tools like ANOVA with post-hoc Tukey tests to identify outliers .

Q. What computational methods are effective for studying the compound’s interaction with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., PDB ID: 1T46) to predict binding modes. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds between the urea group and kinase active sites. Compare binding free energies (MM-PBSA) to experimental IC50_{50} values .

Q. How can environmental persistence and degradation pathways be evaluated?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media under aerobic conditions. Monitor degradation via LC-MS/MS for parent compound and metabolites (e.g., hydrolyzed urea derivatives). Assess photostability under simulated sunlight (Xenon arc lamp) to identify potential photodegradation products .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Combine multiple techniques:

  • 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, particularly for overlapping pyrrolidinone signals.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 385.1562).
  • Dynamic NMR : Detect conformational exchange in the urea moiety at variable temperatures (e.g., 25–60°C) .

Methodological Design Considerations

Q. How should a longitudinal study be designed to assess chronic toxicity?

  • Methodological Answer : Use a rodent model (e.g., Sprague-Dawley rats) with daily oral dosing (10–50 mg/kg) over 90 days. Include control groups (vehicle-only) and assess hematological, hepatic, and renal parameters monthly. Terminate subsets at 30, 60, and 90 days for histopathology. Apply Cox proportional hazards models to evaluate dose-response relationships .

Q. What experimental frameworks are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Synthesize analogs with substitutions on the fluorophenyl (e.g., Cl, CF3_3) and isopropylphenyl (e.g., tert-butyl) groups. Test in parallel against a kinase panel (e.g., EGFR, VEGFR2) to map pharmacophore requirements. Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

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